![molecular formula C27H25N5O5S B11687228 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11687228.png)
4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate
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Overview
Description
4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated triazole with hydrazine.
Esterification: Finally, the ester group is introduced through an esterification reaction involving the phenol derivative and acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazole ring exhibit a broad spectrum of biological activities. The following are key areas where 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate may have significant applications:
- Antifungal and Antimicrobial Properties : Triazole derivatives are known for their antifungal activities. Studies have demonstrated that similar compounds can effectively inhibit fungal growth by disrupting cell membrane integrity .
- Antitumor Activity : There is emerging evidence that triazole-containing compounds may possess antitumor properties. They can interfere with cancer cell proliferation and induce apoptosis through various mechanisms .
- Antioxidant Effects : The antioxidant capacity of triazole derivatives has been documented, suggesting their potential in combating oxidative stress-related diseases .
- Hypoglycemic and Antihypertensive Effects : Some studies suggest that triazole derivatives can influence metabolic pathways associated with glucose metabolism and blood pressure regulation .
Therapeutic Applications
Given its diverse biological activities, this compound may be explored for various therapeutic applications:
Therapeutic Area | Potential Application |
---|---|
Antifungal | Treatment of fungal infections |
Antitumor | Development of anticancer therapies |
Antioxidant | Management of oxidative stress-related conditions |
Metabolic Disorders | Treatment for type 2 diabetes and hypertension |
Case Studies
Several studies have investigated the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A study on a related triazole compound demonstrated significant antifungal activity against Candida species in vitro and in vivo models .
- Case Study 2 : Research has shown that certain triazole derivatives can enhance the effectiveness of existing chemotherapeutic agents in cancer treatment by targeting specific signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could bind to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate
- 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl benzoate
- 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl propionate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound consists of a triazole ring with a diphenyl substitution and a sulfanyl group linked to an acetyl hydrazone moiety. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.
Structural Formula
Antibacterial Activity
Research has shown that triazole derivatives possess significant antibacterial properties. The compound under study exhibits activity against various bacterial strains, particularly Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy : In vitro studies indicate that derivatives of 1,2,4-triazoles demonstrate minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and levofloxacin. The specific compound has been tested against strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing promising results with MIC values ranging from 0.125 to 64 µg/mL .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the triazole structure significantly influences antibacterial potency. Compounds with benzyl groups at the 4-position exhibited stronger inhibition against Gram-positive bacteria compared to others .
Antifungal Activity
The triazole moiety is also recognized for its antifungal properties. It acts by inhibiting ergosterol biosynthesis in fungal cell membranes.
Findings
- Compounds similar to the one in focus have shown substantial antifungal activity against Candida albicans and other pathogenic fungi. Studies report that certain derivatives outperform fluconazole in antifungal efficacy .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have yielded encouraging results.
Research Insights
- Cytotoxicity Tests : The synthesized compound was evaluated for cytotoxic effects against various cancer cell lines, including melanoma (IGR39) and breast cancer (MDA-MB-231). Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells and inhibition of cell migration, suggesting potential for development as an antimetastatic agent .
Anti-inflammatory and Analgesic Effects
Some studies suggest that triazole derivatives may possess anti-inflammatory properties, although specific data on this compound is limited.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Antibacterial | Effective against Gram-positive/negative bacteria; MIC values: 0.125-64 µg/mL |
Antifungal | Significant activity against Candida species; superior to fluconazole |
Anticancer | Selective cytotoxicity; effective against melanoma and breast cancer cells |
Anti-inflammatory | Potential effects noted; further research needed |
Properties
Molecular Formula |
C27H25N5O5S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C27H25N5O5S/c1-18(33)37-25-22(35-2)14-19(15-23(25)36-3)16-28-29-24(34)17-38-27-31-30-26(20-10-6-4-7-11-20)32(27)21-12-8-5-9-13-21/h4-16H,17H2,1-3H3,(H,29,34)/b28-16+ |
InChI Key |
JTQQAEVXHAKMHN-LQKURTRISA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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